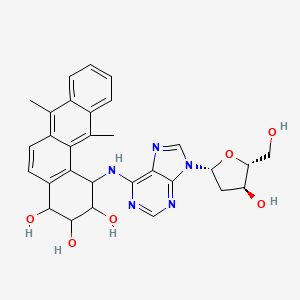
Antibiotic LIQ 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic LIQ 4: is a novel antimicrobial agent belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and anions. They have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. This compound is specifically designed to combat multidrug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic LIQ 4 involves the combination of specific organic cations and anions under controlled conditions. The process typically begins with the preparation of the cation, which is then reacted with the desired anion to form the ionic liquid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic LIQ 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent and temperature conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of this compound .
Applications De Recherche Scientifique
Antibiotic LIQ 4 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent biofilm formation and microbial contamination .
Mécanisme D'action
The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .
Comparaison Avec Des Composés Similaires
Quaternary Ammonium Compounds: Known for their antimicrobial properties but may have higher toxicity.
Imidazolium-Based Ionic Liquids: Effective against a broad spectrum of bacteria but may lack the specificity of Antibiotic LIQ 4.
Pyridinium-Based Ionic Liquids: Similar antimicrobial activity but may have different solubility and stability profiles .
Uniqueness of this compound: this compound stands out due to its tailored cation-anion combination, which enhances its antimicrobial efficacy while minimizing toxicity. Its unique structure allows for better interaction with bacterial membranes, making it more effective against resistant strains compared to other ionic liquids .
Propriétés
Numéro CAS |
99745-71-8 |
|---|---|
Formule moléculaire |
C30H31N5O6 |
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1 |
Clé InChI |
MCZONDZGROJBST-OHSAYFRASA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
SMILES isomérique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
Synonymes |
LIQ 4 LIQ-4 LIQ4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















